Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate
CAS No.:
Cat. No.: VC13637170
Molecular Formula: C11H14INO3
Molecular Weight: 335.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14INO3 |
|---|---|
| Molecular Weight | 335.14 g/mol |
| IUPAC Name | methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate |
| Standard InChI | InChI=1S/C11H14INO3/c1-13(2)9-6-10(15-3)7(5-8(9)12)11(14)16-4/h5-6H,1-4H3 |
| Standard InChI Key | ZNQCCHHGBIVMQU-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=C(C(=C1)OC)C(=O)OC)I |
| Canonical SMILES | CN(C)C1=C(C=C(C(=C1)OC)C(=O)OC)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Key Descriptors
The compound’s IUPAC name, methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate, reflects its substitution pattern on the benzoate backbone. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄INO₃ |
| Molecular Weight | 335.14 g/mol |
| SMILES | CN(C)C₁=C(C=C(C(=C₁)OC)C(=O)OC)I |
| InChI Key | ZNQCCHHGBIVMQU-UHFFFAOYSA-N |
| PubChem CID | 129606179 |
The dimethylamino group at position 4 and the iodine atom at position 5 create a sterically congested environment, influencing both reactivity and crystallographic packing .
Crystallographic Insights
X-ray diffraction studies of structurally analogous compounds, such as methyl 5-iodo-2-methoxybenzoate (C₉H₉IO₃), reveal near-planar molecular geometries. For example, the methyl carboxylate group in such derivatives deviates only 0.229 Å from the benzene ring plane . These molecules form stacked layers in the crystal lattice, with alternating orientations of iodine and methoxy groups. This packing behavior is critical for applications in metal-organic frameworks (MOFs), where precise spatial arrangement governs porosity and stability .
Synthesis and Purification Strategies
Multi-Step Synthesis Pathways
The synthesis of methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate typically involves sequential functionalization of a benzoic acid derivative. A representative approach includes:
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Methoxylation: Introduction of the methoxy group at position 2 via nucleophilic substitution.
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Dimethylamination: Installation of the dimethylamino group at position 4 using dimethylamine under basic conditions.
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Iodination: Electrophilic iodination at position 5, often employing iodine monochloride (ICl) or N-iodosuccinimide (NIS).
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Esterification: Conversion of the carboxylic acid to the methyl ester using methanol and acid catalysis .
A patent detailing the synthesis of the chlorinated analog (methyl 4-acetamido-5-chloro-2-methoxybenzoate) highlights the use of N-chlorosuccinimide (NCS) in dimethylformamide (DMF), achieving yields exceeding 80% . While iodination reagents differ, analogous methodologies are employed, substituting NCS with NIS or I₂.
Purification and Characterization
Post-synthesis purification relies on recrystallization or column chromatography. Crystallization from chloroform or DMF yields high-purity material, as evidenced by HPLC purity ≥99.8% in optimized protocols . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation.
Future Research Directions
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Catalytic Applications: Investigating palladium-catalyzed coupling reactions to generate biaryl structures for optoelectronic materials.
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Biological Screening: Assessing in vitro activity against antibiotic-resistant pathogens.
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Crystallography: Resolving the full crystal structure to elucidate halogen-bonding interactions.
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